molecular formula C9H20N2O B1416088 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine CAS No. 956722-57-9

1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine

Cat. No. B1416088
M. Wt: 172.27 g/mol
InChI Key: DVRUPOLTRICBFA-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)piperidin-4-YL]methanamine, also known as MEPM, is a compound of the piperidine class of organic compounds. It is a colorless, volatile liquid with a characteristic odor. MEPM is an important synthetic intermediate in the production of pharmaceuticals and other chemicals. It is used in the synthesis of various drugs, such as antidepressants and anti-inflammatory agents. It is also used as a solvent for organic reactions.

Scientific Research Applications

Asymmetric Synthesis

1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine and its derivatives have applications in asymmetric synthesis. A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using derivatives of this compound. The process involved reductions and hydrogenolysis, leading to the production of diamines and diamino alcohols, which are crucial in the synthesis of various compounds (Froelich et al., 1996).

Pharmacological Research

In pharmacological research, derivatives of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine have been studied for their potential as serotonin 5-HT1A receptor-biased agonists. These compounds showed high affinity for the 5-HT1A receptor and selectivity against other receptors. One study identified derivatives that preferentially stimulate ERK1/2 phosphorylation, indicating potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Bone Formation Research

A derivative of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, namely (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a beta-catenin agonist that increases bone formation rate. This compound was found to enhance trabecular bone formation in animal models, highlighting its potential for treating bone disorders (Pelletier et al., 2009).

Synthesis of Diamines

1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine is involved in the synthesis of conformationally rigid diamines, which have significant importance in medicinal chemistry. These diamines are synthesized through hydrogenation and condensation processes and are used in the production of various chemical compounds (Smaliy et al., 2011).

Antiosteoclast Activity

Compounds derived from 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine have shown antiosteoclast and osteoblast activity, indicating their potential in the treatment of bone-related diseases. These compounds were synthesized and characterized for their biological activity in this regard (Reddy et al., 2012).

Docking Analysis in Dopaminergic Ligands

Substituted piperidines and (2-methoxyphenyl)piperazines, synthesized from derivatives of 1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine, have been studied for their affinity towards dopamine D2 receptors. Docking analysis was conducted to establish their structure-activity relationship, highlighting their potential in dopaminergic research (Penjisevic et al., 2016).

Future Directions

For more detailed information, refer to the ChemBridge Corporation documentation .

properties

IUPAC Name

[1-(2-methoxyethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-7-6-11-4-2-9(8-10)3-5-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRUPOLTRICBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650830
Record name 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine

CAS RN

956722-57-9
Record name 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methoxyethyl)piperidin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Buonfiglio, F Prati, M Bischetti, C Cavarischia… - Molecules, 2020 - mdpi.com
The interest of research groups and pharmaceutical companies to discover novel GSK-3β inhibitors has increased over the years considering the involvement of this enzyme in many …
Number of citations: 13 www.mdpi.com

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